An In-depth Technical Guide to the Chemical Properties of trans-Stilbene-13C2
An In-depth Technical Guide to the Chemical Properties of trans-Stilbene-13C2
This technical guide provides a comprehensive overview of the core chemical properties of trans-Stilbene-13C2, tailored for researchers, scientists, and drug development professionals. The document details the physicochemical characteristics, spectral data, and relevant experimental protocols for the synthesis and analysis of this isotopically labeled compound.
Core Chemical and Physical Properties
trans-Stilbene-13C2 is the isotopically labeled form of trans-stilbene (B89595), where the two vinylic carbons are replaced with the stable carbon-13 isotope. This labeling makes it an invaluable tool in various research applications, particularly as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1] Its chemical behavior is nearly identical to that of its unlabeled counterpart, with the primary difference being its molecular weight.
Physicochemical Data
The following table summarizes the key physicochemical properties of trans-Stilbene-13C2 and its unlabeled analogue, trans-stilbene.
| Property | trans-Stilbene-13C2 | trans-Stilbene |
| Molecular Formula | C₁₂¹³C₂H₁₂[2] | C₁₄H₁₂ |
| Molecular Weight | 182.23 g/mol [3] | 180.25 g/mol [4] |
| Appearance | White to off-white crystalline solid[4][5] | White crystalline solid[4] |
| Melting Point | Not explicitly stated for labeled, but expected to be very close to 122-125 °C | 122-125 °C[4][6] |
| Boiling Point | Not explicitly stated for labeled, but expected to be very close to 305-307 °C | 305-307 °C at 760 mmHg[4][6] |
| Solubility | Soluble in DMSO (10 mM)[2] | Insoluble in water; slightly soluble in ethanol (B145695); soluble in ether and benzene.[7] |
| IUPAC Name | [(E)-2-phenyl(1,2-¹³C₂)ethenyl]benzene[3] | (E)-1,2-diphenylethene[4] |
| CAS Number | 153610-50-5[2] | 103-30-0[4] |
Spectral Data
The isotopic labeling of trans-Stilbene-13C2 is most clearly distinguished by its mass spectrum and 13C NMR spectrum.
| Spectral Data | trans-Stilbene-13C2 | trans-Stilbene |
| Mass Spectrum | Molecular ion peak (M+) at m/z 182. | Molecular ion peak (M+) at m/z 180. |
| ¹³C NMR Spectrum | The signals for the vinylic carbons will exhibit ¹³C-¹³C coupling. | Shows distinct peaks for the vinylic and aromatic carbons.[8][9] |
| Raman Spectrum | Ground state (S₀) and excited state (S₁) spectra have been measured.[10] | Well-characterized Raman spectra are available for both ground and excited states. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of stilbene (B7821643) derivatives are crucial for their application in research. The following sections provide illustrative protocols.
Synthesis of trans-Stilbene (Wittig Reaction)
The Wittig reaction is a widely used method for the synthesis of alkenes, including trans-stilbene. To synthesize trans-Stilbene-13C2, one would start with ¹³C-labeled precursors. For instance, a ¹³C-labeled benzyltriphenylphosphonium (B107652) salt could be reacted with benzaldehyde. The following is a general protocol for the synthesis of unlabeled trans-stilbene, which can be adapted for the labeled version.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% Sodium hydroxide (B78521) (NaOH) solution
-
95% Ethanol
Procedure:
-
In a 50-mL round-bottom flask, combine 3.8 g of benzyltriphenylphosphonium chloride, 1 mL of benzaldehyde, and 10 mL of dichloromethane.
-
Add a stir bar and heat the mixture to a gentle reflux with stirring.
-
Once refluxing, add 1.5 mL of 50% sodium hydroxide solution dropwise over 10 minutes, ensuring vigorous stirring to promote mixing of the two phases.
-
Continue refluxing with stirring for 30 minutes.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 10 mL of water, 15 mL of saturated aqueous sodium bisulfite, and finally with 10 mL of water until the organic layer is neutral to pH paper.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from hot 95% ethanol to obtain pure trans-stilbene.[11]
Synthesis of trans-Stilbene (Heck Reaction)
The Heck reaction provides a palladium-catalyzed method for C-C bond formation and is another common route to synthesize stilbenes with high trans-selectivity.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
A base (e.g., triethylamine (B128534) or potassium carbonate)
-
A solvent (e.g., DMF or acetonitrile)
General Procedure:
-
To a reaction vessel, add the aryl halide, styrene (1.1 equivalents), Pd(OAc)₂ (1-5 mol%), and PPh₃ (2-10 mol%).
-
Add the base (1.5-2 equivalents) and the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-140 °C for several hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield trans-stilbene.
Purification of trans-Stilbene
Fractional crystallization is an effective method for purifying trans-stilbene and separating it from its cis-isomer and other impurities.
Procedure:
-
Dissolve the crude stilbene mixture in a minimal amount of a hot solvent, such as ethanol.
-
Allow the solution to cool slowly to room temperature. The less soluble trans-stilbene will crystallize out first.
-
Collect the crystals by vacuum filtration.
-
The purity of the crystals can be further enhanced by repeating the recrystallization process.[12]
-
For very high purity, vacuum distillation can be employed, distilling at a pressure of less than 4 mm of mercury and a temperature between 129 to 136 °C.[4]
Analytical Protocols
Sample Preparation:
-
Dissolve approximately 10-20 mg of the trans-stilbene sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (General):
-
Spectrometer: Bruker AV-400 (or equivalent)
-
Frequency: 100 MHz for ¹³C
-
Pulse Program: Standard ¹³C observation with proton decoupling
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans (ns): 1024 or more, depending on the sample concentration.
-
Referencing: The solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).
Sample Preparation:
-
Prepare a dilute solution of the stilbene sample in a volatile organic solvent like dichloromethane or hexane.
Instrument Parameters (Illustrative):
-
Gas Chromatograph: Agilent 7890A (or equivalent)
-
Mass Spectrometer: Agilent 5975C (or equivalent)
-
Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C for 2 minutes, then ramp at 5 °C/min to 210 °C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to trans-Stilbene-13C2.
Caption: A generalized workflow for the synthesis and purification of trans-Stilbene-13C2.
Caption: A logical workflow for the analytical characterization of trans-Stilbene-13C2.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Femtosecond Raman spectra of cis-stilbene and trans-stilbene with isotopomers in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2674636A - Method in purifying trans-stilbene - Google Patents [patents.google.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. TRANS-STILBENE synthesis - chemicalbook [chemicalbook.com]
- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. functmaterials.org.ua [functmaterials.org.ua]
- 11. Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com [chegg.com]
- 12. benchchem.com [benchchem.com]
